3-Carbamoyl-4-methoxy-benzaldehyde
Description
3-Carbamoyl-4-methoxy-benzaldehyde is a benzaldehyde derivative featuring a carbamoyl group (-CONH₂) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. This compound’s structure confers unique physicochemical properties, such as enhanced polarity due to the carbamoyl moiety, which facilitates hydrogen bonding, and the electron-donating methoxy group, which influences electronic characteristics. Potential applications include its use as a pharmaceutical intermediate or in materials science, leveraging its reactive aldehyde group and substituent-driven interactions .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-formyl-2-methoxybenzamide |
InChI |
InChI=1S/C9H9NO3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12/h2-5H,1H3,(H2,10,12) |
InChI Key |
ZRROFQMEXRNWIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Features
The position and nature of substituents critically influence molecular properties. Below is a comparative analysis of key analogs:
Key Observations :
- Polarity: The carbamoyl group in this compound increases polarity compared to methyl or bromine substituents, enhancing solubility in polar solvents like water or ethanol.
- Reactivity : Brominated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) exhibit higher reactivity in nucleophilic substitutions, whereas the carbamoyl group may undergo hydrolysis under acidic/basic conditions .
- Conformational Effects : Crystal structure data for analogs like 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde reveal that bulky substituents (e.g., benzyloxy) influence torsion angles (e.g., C4—O2—C8: 117.4°) and molecular packing .
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